1S/C8H9BrN2O/c1-2-11-8(12)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3,(H,11,12)
. This indicates that the molecule consists of a pyridine ring substituted at position 3 by a carboxamide group .
5-Bromo-N-ethylnicotinamide is classified as a halogenated derivative of nicotinamide. Its molecular formula is and it has a molecular weight of approximately 300.14 g/mol. The compound is primarily synthesized through the bromination of nicotinamide followed by N-alkylation with ethyl iodide or ethyl bromide, making it a significant building block in organic synthesis and medicinal chemistry.
The synthesis of 5-Bromo-N-ethylnicotinamide typically involves two main steps:
For large-scale production, continuous flow reactors may be employed to optimize yield and purity. These methods allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations.
The molecular structure of 5-Bromo-N-ethylnicotinamide features a pyridine ring substituted at the 5-position with a bromine atom and an ethyl group attached to the nitrogen atom. The compound can be represented using various structural formulas:
C1=CN(C(=O)N=C1)CCNC(=O)C2=CC(=CN=C2)Br
WMRAEBDYRLWCEP-UHFFFAOYSA-N
The presence of both the bromine atom and the ethyl group significantly influences its chemical reactivity and biological interactions compared to other nicotinamide derivatives .
5-Bromo-N-ethylnicotinamide can participate in several chemical reactions:
The primary target for 5-Bromo-N-ethylnicotinamide is believed to be GPI-linked NAD(P)(+)-arginine ADP-ribosyltransferase 1. It is thought to interact with this enzyme, potentially altering its activity and influencing biochemical pathways related to ADP-ribosylation processes such as DNA repair and apoptosis regulation. Factors like temperature and pH may affect its mechanism of action.
5-Bromo-N-ethylnicotinamide exhibits several notable physical and chemical properties:
The applications of 5-Bromo-N-ethylnicotinamide span several fields:
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: